3-Nonanoylcyclohexan-1-one
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Overview
Description
3-Nonanoylcyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones It is characterized by a cyclohexane ring substituted with a nonanoyl group at the 3-position and a ketone group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nonanoylcyclohexan-1-one can be achieved through several methods. One common approach involves the aldol condensation of cyclohexanone with nonanal in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the efficient production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
3-Nonanoylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The nonanoyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanones or other derivatives.
Scientific Research Applications
3-Nonanoylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Nonanoylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the nonanoyl group can interact with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler analog with a single ketone group.
3-Hexanoylcyclohexan-1-one: A similar compound with a shorter acyl chain.
3-Decanoylcyclohexan-1-one: A similar compound with a longer acyl chain.
Uniqueness
3-Nonanoylcyclohexan-1-one is unique due to its specific acyl chain length, which can influence its physical and chemical properties. This compound’s balance of hydrophobic and hydrophilic regions makes it particularly interesting for applications in various fields.
Properties
CAS No. |
217466-08-5 |
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Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
3-nonanoylcyclohexan-1-one |
InChI |
InChI=1S/C15H26O2/c1-2-3-4-5-6-7-11-15(17)13-9-8-10-14(16)12-13/h13H,2-12H2,1H3 |
InChI Key |
FEHINPOWFHROHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C1CCCC(=O)C1 |
Origin of Product |
United States |
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